4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of benzimidazole chemistry, which began with foundational discoveries in the mid-20th century. Benzimidazole research was initially sparked during investigations into vitamin B12, where the benzimidazole nucleus was identified as a stable platform suitable for drug development. The systematic exploration of benzimidazole derivatives gained momentum following key historical milestones, including the 1944 work by Woolley, who hypothesized that benzimidazoles possessed purine-like construction and could evoke biological applications. This early recognition of the therapeutic potential of benzimidazole structures laid the groundwork for subsequent synthetic efforts targeting specific derivatives.

The development of benzimidazole derivatives with carboxylic acid functionalities emerged as researchers sought to enhance the pharmacological properties of these heterocyclic compounds. The 1950s marked a significant period when CIBA pharmaceutical company (now Novartis) discovered benzimidazole derivative opioid agonists, demonstrating the versatility of this chemical scaffold. Throughout the 1960s and beyond, extensive research programs focused on synthesizing various benzimidazole analogues, leading to increased potency, bioavailability, and significant biological activity. The specific development of this compound represents a continuation of these efforts, incorporating the strategic placement of methoxymethyl substituents and butyric acid chains to optimize molecular properties.

The synthetic accessibility of this compound through conventional chemical methods has made it a valuable research target. The compound can be synthesized using readily available starting materials and established reagents, making it accessible for research and development purposes. The synthesis typically requires controlled temperatures and specific pH conditions to ensure high yields and purity, with common solvents including dichloromethane or ethanol, and catalysts such as sulfuric acid or Lewis acids. This synthetic accessibility has enabled researchers to explore the compound's properties and potential applications systematically.

Chemical Classification and Structural Taxonomy

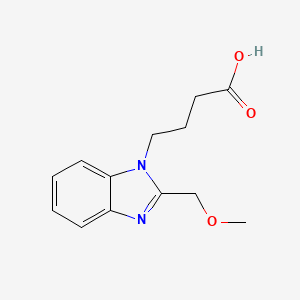

This compound is classified as an organic compound, specifically categorized as a carboxylic acid due to the presence of the butyric acid functional group. The compound also falls under the category of heterocyclic compounds because of its benzimidazole ring system. The molecular structure consists of several distinct components that contribute to its overall chemical behavior and biological activity. The benzimidazole core structure provides the foundational heterocyclic framework, while the methoxymethyl substituent at the 2-position introduces additional functional complexity.

The structural architecture of this compound can be systematically analyzed through its constituent elements. The molecular structure comprises a benzimidazole ring system, which is a bicyclic heterocycle formed by the fusion of benzene and imidazole rings. This core structure is substituted at the 2-position with a methoxymethyl group, which enhances the compound's solubility characteristics and potentially influences its biological interactions. The butyric acid chain is attached to the nitrogen atom at the 1-position of the benzimidazole ring, creating a four-carbon linker terminated with a carboxylic acid functional group.

| Structural Component | Chemical Feature | Functional Significance |

|---|---|---|

| Benzimidazole Core | Bicyclic heterocycle | Provides aromatic stability and biological activity |

| Methoxymethyl Substituent | -CH2OCH3 at 2-position | Enhances solubility and modifies electronic properties |

| Butyric Acid Chain | Four-carbon carboxylic acid | Contributes to molecular flexibility and potential for ionic interactions |

| Nitrogen Linkage | N1-position attachment | Enables conformational diversity and biological target recognition |

The chemical properties of this compound are influenced by the interplay between its various functional groups. The compound can undergo several chemical transformations, including esterification of the carboxylic acid group, nucleophilic substitution reactions at the methoxymethyl position, and electrophilic aromatic substitution on the benzimidazole ring. These reactions are typically facilitated by controlling temperature, solvent choice, and concentration of reactants to optimize yield and selectivity. The presence of both electron-donating and electron-withdrawing groups within the molecule creates unique electronic characteristics that influence its reactivity patterns.

Position Within Benzimidazole Derivative Research

The position of this compound within the broader landscape of benzimidazole derivative research reflects its significance as both a synthetic target and a pharmacological probe. Benzimidazole derivatives represent one of the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration, with applications spanning multiple therapeutic areas. The compound's structural features align with established patterns in successful benzimidazole pharmaceuticals, particularly those incorporating carboxylic acid functionalities for enhanced binding interactions and metabolic stability.

Contemporary benzimidazole research has focused extensively on developing derivatives with improved pharmacological profiles, and this compound exemplifies this approach through its strategic incorporation of functional groups. Related compounds in the research literature include various benzimidazole carboxylic acids, such as 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid and 4-(2-oxo-2,3-dihydrobenzimidazol-1-yl)butyric acid, which share structural similarities but differ in their substituent patterns. These structural variations provide valuable insights into structure-activity relationships and guide the development of optimized derivatives.

| Compound Class | Representative Example | Key Structural Features | Research Applications |

|---|---|---|---|

| Benzimidazole Carboxylic Acids | This compound | Methoxymethyl substitution, butyric acid chain | Medicinal chemistry, biological activity studies |

| Oxo-benzimidazole Derivatives | 4-(2-oxo-2,3-dihydrobenzimidazol-1-yl)butyric acid | Oxo functionality, simplified substitution | Synthetic methodology, pharmacological screening |

| Alkyl-substituted Derivatives | 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid | Simple methyl substitution | Comparative structure-activity studies |

| Complex Substituted Systems | Multi-substituted benzimidazole derivatives | Multiple functional groups | Advanced pharmaceutical development |

The mechanism of action for this compound involves its interaction with biological targets within cells, though specific details require further investigation through biological assays to provide insight into its efficacy and potency against particular targets. The compound's position within benzimidazole research is further reinforced by the documented biological activities of related structures, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities. The benzimidazole core has been reported to possess high pharmacological activities in recent pharmaceutical formulations, with diverse applications that have led to marketed candidate drugs against various disorders.

Propriétés

IUPAC Name |

4-[2-(methoxymethyl)benzimidazol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12-14-10-5-2-3-6-11(10)15(12)8-4-7-13(16)17/h2-3,5-6H,4,7-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWVEHLZLYFMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226733 | |

| Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893631-64-6 | |

| Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893631-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activities

- Anticancer Properties : Studies have shown that derivatives of benzoimidazole compounds exhibit significant anticancer activity. For instance, a related benzoimidazole compound demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis. Mechanistic studies suggest that it modulates inflammatory cytokines and chemokines, reducing the overall inflammatory response .

- Neuroprotective Effects : Preliminary studies indicate that this compound may exert neuroprotective effects, potentially through the modulation of oxidative stress pathways. This suggests its potential utility in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a benzoimidazole derivative similar to this compound. The results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, with IC50 values suggesting potent activity at low concentrations.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on a related compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 in animal models of induced inflammation. These findings support the hypothesis that the compound can modulate immune responses effectively.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Reduction of inflammatory cytokines | |

| Neuroprotective | Modulation of oxidative stress |

Research Findings

Recent advances in the synthesis and evaluation of benzoimidazole derivatives have highlighted the importance of structural modifications on biological activity. The methoxymethyl substitution appears to enhance solubility and bioavailability, crucial factors for therapeutic efficacy.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with benzimidazole structures often exhibit significant anticancer properties. A related study demonstrated that derivatives of benzimidazole could inhibit tumor growth by inducing apoptosis in cancer cells. The structural similarity of 4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid suggests it may also possess similar anticancer effects, potentially acting through mechanisms such as the inhibition of crucial signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Compounds similar to this compound have been studied for their neuroprotective properties. Benzimidazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . These protective effects could be attributed to their ability to modulate neuroinflammatory responses and enhance cellular resilience against stressors.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole ring followed by the introduction of the butyric acid moiety. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Evaluations

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of this compound against various cancer cell lines. These studies typically measure cytotoxicity using assays like MTT or XTT, which quantify cell viability post-treatment. Preliminary results suggest that this compound may exhibit selective cytotoxicity towards certain cancer types, indicating its potential as a therapeutic agent .

In Vivo Studies

Further investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary to understand its efficacy and safety profile in vivo. Animal models are often used to evaluate the therapeutic potential and side effects associated with long-term exposure to compounds like this compound .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Table 1. Structural and Functional Comparison of this compound and Analogues

*Theoretical values based on structural similarity to CAS 115444-73-0.

Research Findings and Implications

- Substituent Effects : The methoxymethyl group in the target compound likely improves solubility and target binding compared to methyl (CAS 115444-73-0) or bulky trityl (CAS 102676-84-6) groups .

- Acid Chain Flexibility : Butyric acid’s longer chain (vs. benzoic acid in CAS 152146-59-3) may improve membrane permeability or receptor compatibility .

Limitations and Gaps

Direct pharmacological or synthetic data on this compound are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for targeted studies on this compound’s properties and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling 2-methoxymethylbenzimidazole with butyric acid derivatives under nucleophilic substitution or amide-forming conditions. For example, NaOH-mediated hydrolysis of intermediates (e.g., methyl esters) followed by pH adjustment with acetic acid is critical for isolating the free acid form . Solvent choice (e.g., DMF) and catalysts like Na₂S₂O₅ can enhance cyclization efficiency in benzimidazole ring formation, as seen in analogous syntheses .

- Key Parameters : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient). Optimize pH (5–6) during workup to minimize decomposition .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Techniques :

- NMR : Confirm regiochemistry of the benzimidazole ring (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons) and methoxymethyl group (δ 3.3–3.5 ppm) .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ ~ 303 m/z).

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 59.3%, H: 5.7%, N: 9.2%) .

Q. What biological activity mechanisms have been hypothesized for structurally related benzimidazole derivatives?

- Mechanistic Insights : Benzimidazoles often act as enzyme inhibitors (e.g., tyrosine kinase or cytochrome P450) due to their planar aromatic structure and hydrogen-bonding capacity. For example, derivatives with butyric acid side chains may modulate histone deacetylase (HDAC) activity, as seen in analogs with similar carboxylate motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Case Study : Discrepancies in aromatic proton coupling may arise from tautomerism in the benzimidazole ring. Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria or employ 2D techniques (COSY, HSQC) to assign overlapping signals . For example, NOESY can confirm spatial proximity between methoxymethyl and imidazole protons .

Q. What strategies optimize the compound’s solubility and stability in in vitro assays?

- Approaches :

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt.

- Co-solvents : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .

Q. How can computational modeling predict binding modes of this compound to therapeutic targets?

- Methods : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., HDAC2, PDB: 4LXZ). Focus on the butyric acid moiety’s interaction with catalytic zinc ions and the benzimidazole’s π-π stacking with hydrophobic pockets . Validate predictions with MD simulations (GROMACS) to assess binding stability .

Q. What synthetic modifications enhance selectivity for specific biological targets?

- Design Principles :

- Side Chain Variation : Replace butyric acid with shorter (propionic) or branched (isobutyric) chains to alter steric effects.

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzimidazole ring to modulate electron density and binding affinity .

- Example : Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate derivatives showed improved selectivity for kinase inhibition after methoxy group introduction .

Q. How do researchers address low yields in large-scale synthesis of this compound?

- Process Optimization :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and scalability .

- Quality Control : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.